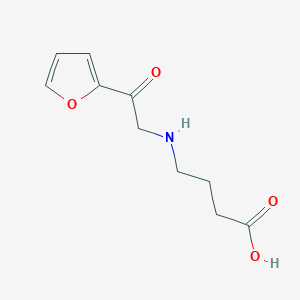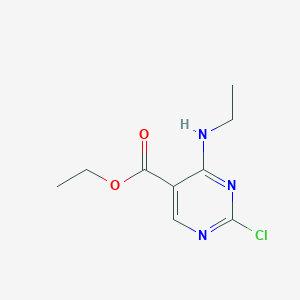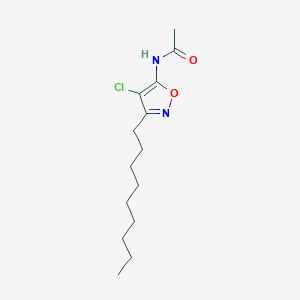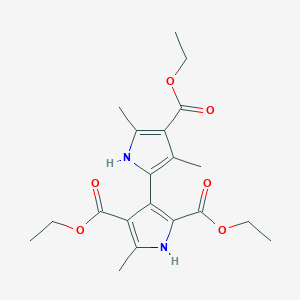
Triethyl 3,5,5'-trimethyl-1h,1'h-2,3'-bipyrrole-2',4,4'-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl 3,5,5’-trimethyl-1H,1’H-[2,3’-bipyrrole]-2’,4,4’-tricarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 3,5,5’-trimethyl-1H,1’H-[2,3’-bipyrrole]-2’,4,4’-tricarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the bipyrrole core, followed by the introduction of carboxylate groups and the final esterification with triethyl groups. Common reagents used in these reactions include pyrrole derivatives, carboxylic acids, and ethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and reducing the risk of contamination.
化学反応の分析
Types of Reactions
Triethyl 3,5,5’-trimethyl-1H,1’H-[2,3’-bipyrrole]-2’,4,4’-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Triethyl 3,5,5’-trimethyl-1H,1’H-[2,3’-bipyrrole]-2’,4,4’-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which Triethyl 3,5,5’-trimethyl-1H,1’H-[2,3’-bipyrrole]-2’,4,4’-tricarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
3,5,5-Trimethyl-1-hexanol: A related compound with similar structural features but different functional groups.
3,5,5-Trimethyl-1-hexene: Another related compound with a similar carbon backbone but different reactivity.
Uniqueness
Triethyl 3,5,5’-trimethyl-1H,1’H-[2,3’-bipyrrole]-2’,4,4’-tricarboxylate is unique due to its combination of functional groups and its bipyrrole core. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
特性
CAS番号 |
24744-73-8 |
|---|---|
分子式 |
C20H26N2O6 |
分子量 |
390.4 g/mol |
IUPAC名 |
diethyl 3-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-5-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C20H26N2O6/c1-7-26-18(23)13-10(4)16(21-11(13)5)15-14(19(24)27-8-2)12(6)22-17(15)20(25)28-9-3/h21-22H,7-9H2,1-6H3 |
InChIキー |
MHCBRNFKQOREQC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C1C)C2=C(NC(=C2C(=O)OCC)C)C(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


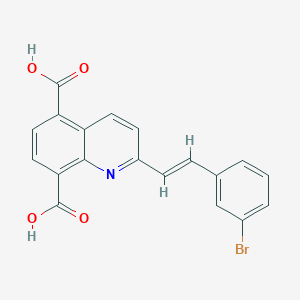
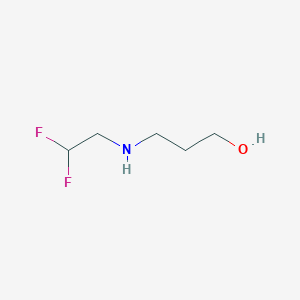
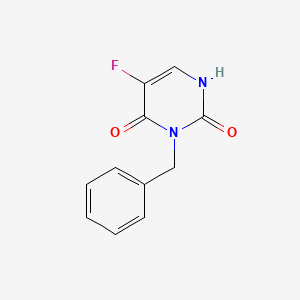
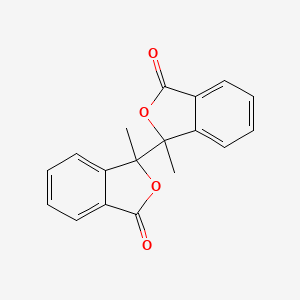
![5'-S-[(Methylsulfanyl)methyl]-5'-thioadenosine](/img/structure/B12901301.png)
![2,3,5-Triiodo-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12901303.png)
![Imidazo[1,2-a]pyrimidin-5-amine, N-(phenylmethyl)-](/img/structure/B12901314.png)
![5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12901319.png)
![1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one](/img/structure/B12901327.png)
![2-(Pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12901332.png)
